REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([F:10])[C:3]=1N.F[B-](F)(F)F.N#[O+].[C-:18]#[N:19].[K+]>C(Cl)Cl>[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([F:10])[C:3]=1[C:18]#[N:19] |f:1.2,3.4|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C(=CC(=C1)Cl)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N#[O+]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
cupric sulfate hexahydrate
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 hour complete consumption of the aniline
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
producing a large volume of gas evolution
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
WAIT
|
Details
|
After 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with additional DCM
|
Type
|
CUSTOM
|
Details
|
slowly quenched by the addition of aqueous saturated sodium bicarbonate until additional gas evolution
|
Type
|
FILTRATION
|
Details
|
The resulting heterogeneous mixture was then filtered through a large pad of celite
|
Type
|
WASH
|
Details
|
washing with DCM
|
Type
|
WASH
|
Details
|
The organic filtrate was then washed twice with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to drying over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and solvent removal
|
Type
|
CUSTOM
|
Details
|
provided material which
|
Type
|
WASH
|
Details
|
eluting with 0-25% DCM in heptane
|
Type
|
CUSTOM
|
Details
|
Collection of product
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
fractions and removal of solvent
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C#N)C(=CC(=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |